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Cat. No.: B116892 Get Quote

For researchers, scientists, and professionals in drug development, understanding the relative

stability of isomers is crucial for predicting molecular behavior and designing novel

therapeutics. Density Functional Theory (DFT) has emerged as a powerful computational tool

for this purpose, offering a balance of accuracy and computational cost. This guide provides an

objective comparison of DFT's performance in predicting isomer stability, supported by data

from various studies.

Data Presentation: Relative Stability of Isomers
Determined by DFT
The following table summarizes quantitative data from different studies, showcasing the

application of DFT in determining the relative energies and stability of various isomers.
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Isomer System DFT Functional(s)
Key Findings &
Relative Energies

Reference

Polycyclic Aromatic

Hydrocarbons (PAHs)

Various GGAs, meta-

GGAs, hybrid GGAs,

and hybrid-meta-

GGAs

Many GGA and meta-

GGA functionals

struggle to accurately

predict isomerization

energies. Hybrid

functionals with a high

percentage of

Hartree-Fock

exchange (e.g.,

SOGGA11-X, BMK) or

dispersion-corrected

hybrid functionals

(e.g., PBE0-D3,

PW6B95-D3) show

good performance

with root-mean-square

deviations (RMSDs)

as low as 1.3 kJ

mol⁻¹. For C18H12

isomers, many lower-

level functionals

incorrectly predict

chrysene to be more

stable than

triphenylene.

[1][2][3]

Dihalobenzenes Not specified For difluorobenzenes,

the ortho isomer is the

least stable (16.6 kJ

mol⁻¹ higher in energy

than meta), and the

meta isomer is the

most stable (2.5 kJ

mol⁻¹ lower than

para). For other

[4]
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dihalobenzenes

(dichloro-, dibromo-,

bromochloro-), the

para isomer is

generally slightly more

stable than the meta

isomer (by 0.2–0.4 kJ

mol⁻¹).

Benzofuroxan and o-

dinitrosobenzene
B3LYP/6-31G(d)

Benzofuroxan is

calculated to be more

stable than its isomer,

o-dinitrosobenzene.

The calculated

activation energy for

the forward

isomerization (51.0

kJ/mol) is in good

agreement with the

experimental value

(58.6 kJ/mol).

[5]

Tetranitro-bis-1,2,4-

triazoles

M06-2×/6-

311++G(d,p)

Isomerization

significantly impacts

detonation

performance and

thermal stability. For

instance, isomer BT5

(3,3′,5,5′-tetranitro-

1,1′-bis-1,2,4-

triazoles) exhibits

excellent detonation

performance and

good thermal stability,

with a bond

dissociation energy

(BDE) of 256.81 kJ

mol⁻¹. Three isomers

(BT5, BT6, BT7) were

[6][7][8][9]
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found to have better

thermal stabilities than

the reference

compound HMX.

Alkane Isomers (C₂-

C₈)

SVWN5 and other

functionals

The SVWN5

functional, a local-

density approximation,

surprisingly

outperforms many

more complex

functionals in

predicting that

branched alkanes are

more stable than their

linear counterparts.

[10]

Experimental and Computational Protocols
The general methodology for comparing isomer stability using DFT involves a series of

computational steps. While the specific choice of functional and basis set can vary depending

on the system under investigation, the overall workflow remains consistent.

Computational Methodology:

Structure Generation: Initial 3D structures of all isomers of interest are generated. This can

be done using molecular building software or through conformational searches.

Geometry Optimization: The geometry of each isomer is optimized to find its lowest energy

conformation. This is a critical step as the final energy is highly dependent on the molecular

structure. A common approach is to use a specific DFT functional (e.g., B3LYP, PBE0, M06-

2X) with an appropriate basis set (e.g., 6-31G(d), 6-311+G(d,p), cc-pVTZ).[11]

Frequency Calculations: Following optimization, frequency calculations are performed on the

optimized structures. This serves two purposes:
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To confirm that the optimized structure is a true minimum on the potential energy surface

(i.e., no imaginary frequencies).

To obtain thermochemical data such as zero-point vibrational energies (ZPVE), thermal

corrections to enthalpy, and Gibbs free energy.

Energy Calculation: The total electronic energy of each optimized isomer is calculated. The

isomerization energy is then determined by taking the difference in the total energies (or

enthalpies/Gibbs free energies) of the isomers.[12]

Transition State Search (Optional): To understand the kinetics of isomerization, a transition

state (TS) search can be performed to locate the energy barrier between two isomers. This

provides insight into how easily one isomer can convert to another.

Experimental Validation:

Computational predictions of isomer stability are ideally validated with experimental data.[13]

Techniques used for experimental validation include:

Calorimetry: To experimentally determine the heats of formation of the isomers.

Spectroscopic Methods (e.g., NMR, IR): To identify and quantify the different isomers present

in a mixture at equilibrium, from which their relative stabilities can be inferred.

X-ray Crystallography: To determine the precise 3D structure of isomers in the solid state.

[14]

Visualizing the DFT Workflow for Isomer Stability
The following diagram illustrates the typical workflow for comparing isomer stability using DFT.
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Caption: Workflow for comparing isomer stability using DFT.
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In conclusion, DFT is a versatile and widely used method for comparing the stability of isomers.

The accuracy of the predictions is highly dependent on the choice of the functional and basis

set, and it is often recommended to benchmark different functionals against experimental data

or higher-level computational methods when available. By following a systematic computational

protocol and, when possible, validating the results experimentally, researchers can confidently

use DFT to gain valuable insights into the relative stabilities of isomers, aiding in various fields

from materials science to drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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